

An In-depth Technical Guide to N-(3,5-dibromophenyl)acetamide

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Compound of Interest

Compound Name: *N*-(3,5-dibromophenyl)acetamide

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Introduction

N-(3,5-dibromophenyl)acetamide is a halogenated aromatic organic compound. As a derivative of acetamide, it holds potential as a versatile building block in organic synthesis and medicinal chemistry. The presence of two bromine atoms on the phenyl ring significantly influences its chemical reactivity, lipophilicity, and metabolic stability, making it an interesting scaffold for the development of novel compounds. This document provides a comprehensive overview of its chemical properties, synthesis, and analytical data.

Chemical and Physical Properties

The fundamental chemical and physical properties of **N-(3,5-dibromophenyl)acetamide** are summarized below. These properties are crucial for its handling, characterization, and application in experimental settings.

General Properties

Property	Value	Source(s)
IUPAC Name	N-(3,5-dibromophenyl)acetamide	[1]
Synonyms	1-acetamido-3,5-dibromobenzene, N-Acetyl 3,5-dibromoaniline	[1]
CAS Number	119430-40-9	[1]
Molecular Formula	C ₈ H ₇ Br ₂ NO	[1]
Molecular Weight	292.95 g/mol	[1]
Canonical SMILES	<chem>CC(=O)NC1=CC(=CC(=C1)Br)Br</chem>	[1]
InChI Key	NHDWYJQAQKUDHW-UHFFFAOYSA-N	[1]

Computed Physical Properties

Property	Value	Source(s)
XLogP3	3.3	[1]
Hydrogen Bond Donor Count	1	[1]
Hydrogen Bond Acceptor Count	1	[1]
Rotatable Bond Count	1	[1]
Exact Mass	292.88739 Da	[1]
Topological Polar Surface Area	29.1 Å ²	[1]
Complexity	164	[1]
Solubility	Expected to have limited solubility in water and be soluble in organic solvents like ethanol and acetone.	[2]

Note: Some physical properties like melting and boiling points are not well-documented in publicly available literature for this specific isomer, but related compounds like N-(3-bromophenyl)acetamide have a melting point of 87-89 °C.[2][3]

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and confirmation of **N-(3,5-dibromophenyl)acetamide**. While a complete set of spectra for this specific compound is not readily available, the expected characteristic signals based on its structure are outlined below.

Spectroscopy	Expected Characteristic Signals
¹ H NMR	- A singlet for the methyl (CH ₃) protons (around 2.2 ppm).- A signal for the amide (NH) proton (typically a broad singlet, >7.5 ppm).- Aromatic protons appearing as two distinct signals: one triplet (or narrow multiplet) for the proton at C4 and one doublet for the protons at C2 and C6.
¹³ C NMR	- A signal for the methyl carbon (around 24 ppm).- A signal for the carbonyl carbon (C=O) (around 168 ppm).- Four distinct signals for the aromatic carbons, with the C-Br carbons appearing at a characteristic chemical shift.
IR Spectroscopy	- N-H stretching vibration (around 3300 cm ⁻¹).- C=O (amide I) stretching vibration (around 1670 cm ⁻¹).- N-H bending (amide II) vibration (around 1550-1600 cm ⁻¹).- C-Br stretching vibrations (in the fingerprint region, <1000 cm ⁻¹).
Mass Spectrometry (EI)	- A molecular ion peak (M ⁺) showing a characteristic isotopic pattern for two bromine atoms (M, M+2, M+4 in a ~1:2:1 ratio).- A prominent fragment from the loss of the acetyl group or cleavage of the amide bond.

Experimental Protocols

Synthesis of N-(3,5-dibromophenyl)acetamide via Acetylation

The most common method for synthesizing N-aryl acetamides is the acylation of the corresponding aniline with an acetylating agent like acetyl chloride or acetic anhydride.

Materials:

- 3,5-dibromoaniline
- Acetyl chloride or Acetic anhydride
- A suitable base (e.g., pyridine, triethylamine, or aqueous sodium bicarbonate)
- An appropriate solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or ethyl acetate)
- Hydrochloric acid (HCl), aqueous solution
- Saturated sodium bicarbonate (NaHCO_3) solution
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate (Na_2SO_4) or magnesium sulfate (MgSO_4)

Procedure:

- **Dissolution:** In a round-bottom flask, dissolve 3,5-dibromoaniline (1.0 eq) in the chosen solvent (e.g., DCM) under an inert atmosphere (e.g., nitrogen). If a tertiary amine base like pyridine or triethylamine is used, add it to the solution (1.1-1.5 eq).
- **Acylation:** Cool the mixture to 0 °C in an ice bath. Add acetyl chloride (1.1 eq) dropwise to the stirred solution. If using acetic anhydride, it can often be added at room temperature.
- **Reaction:** Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for several hours (typically 2-16 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC).

- Workup:
 - Once the reaction is complete, quench the mixture by slowly adding water or an aqueous solution of HCl to neutralize the base.
 - Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM).
 - Wash the combined organic layers sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.[\[4\]](#)
- Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.[\[4\]](#)
- Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure **N-(3,5-dibromophenyl)acetamide**.[\[4\]](#)

Biological Activity and Signaling Pathways

Currently, there is no specific, publicly available scientific literature detailing the biological activity or mechanism of action for **N-(3,5-dibromophenyl)acetamide** itself. However, the broader class of acetamide derivatives has been extensively studied for a wide range of therapeutic applications, including antioxidant, anti-inflammatory, antimicrobial, and anticancer activities.[\[5\]](#)[\[6\]](#)[\[7\]](#)

Derivatives of N-phenylacetamide are known to act through various mechanisms, such as:

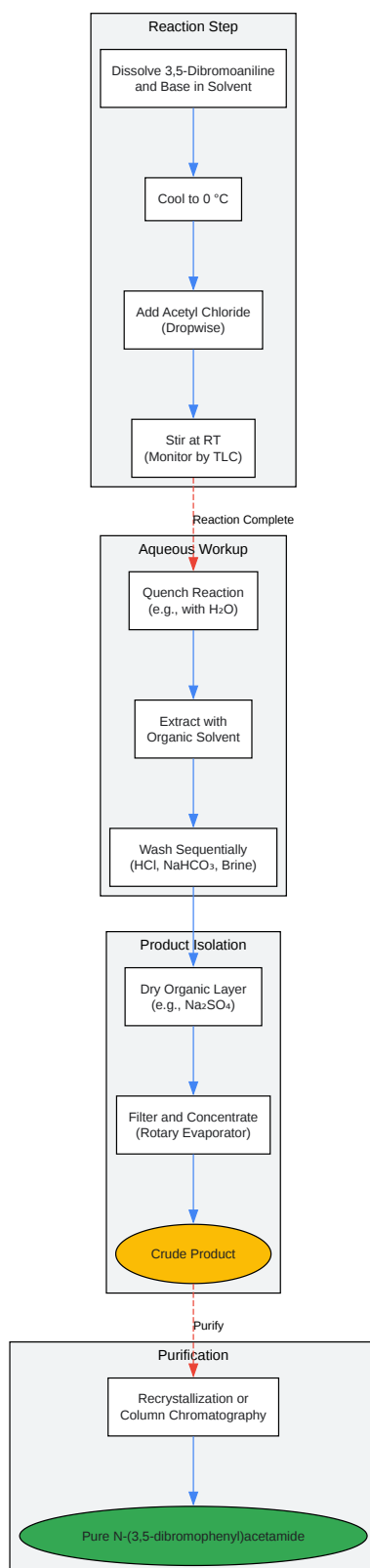
- Inhibition of enzymes: For example, some sulfonamide derivatives of N-phenylacetamide inhibit cyclooxygenase (COX) enzymes.[\[8\]](#)
- Induction of apoptosis: Certain acetamide derivatives have been shown to induce programmed cell death in cancer cells.[\[7\]](#)
- Disruption of bacterial cell membranes: Thiazole-containing N-phenylacetamide derivatives have demonstrated antibacterial effects by compromising bacterial cell integrity.[\[8\]](#)

Given its structure, **N-(3,5-dibromophenyl)acetamide** serves primarily as an intermediate for the synthesis of more complex molecules that may be investigated for such biological activities. Further research would be required to elucidate any intrinsic pharmacological effects.

Visualizations

Synthesis and Purification Workflow

The following diagram illustrates the general workflow for the laboratory synthesis and subsequent purification of **N-(3,5-dibromophenyl)acetamide**.



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Caption: General workflow for the synthesis and purification of **N-(3,5-dibromophenyl)acetamide**.

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